2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid
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Overview
Description
2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxy group, which is introduced into the molecule using tert-butyl alcohol and an acid catalyst. The pyrrolidine ring is then formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous flow of reactants and products, reducing the need for batch processing and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites in the molecule. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid: This compound features a similar pyrrolidine ring and tert-butoxy group but differs in the presence of a p-tolyl group instead of an acetic acid moiety.
2-(tert-Butoxy)acetic acid: This simpler compound lacks the pyrrolidine ring and is primarily used as a building block in organic synthesis.
Uniqueness
2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a pyrrolidine ring and an acetic acid moiety provides versatility in terms of reactivity and binding interactions .
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-7-10-5-4-6-15(10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
UGRQOLBYZKDAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CCCN1CC(=O)O |
Origin of Product |
United States |
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